molecular formula C11H18N2OS B13905339 (2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide

(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide

Cat. No.: B13905339
M. Wt: 226.34 g/mol
InChI Key: ZKDNSAYSOKKVSS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of thiophene derivatives, including (2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide can be compared with other thiophene derivatives, such as 2-substituted benzo[b]thiophenes and benzothiophene derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological properties and applications.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide

InChI

InChI=1S/C11H18N2OS/c1-11(2,3)9(12)10(14)13-7-8-5-4-6-15-8/h4-6,9H,7,12H2,1-3H3,(H,13,14)/t9-/m1/s1

InChI Key

ZKDNSAYSOKKVSS-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=CC=CS1)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CS1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.